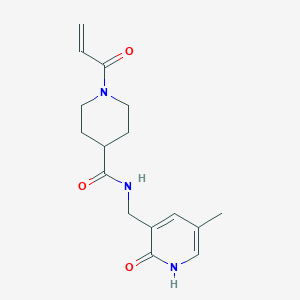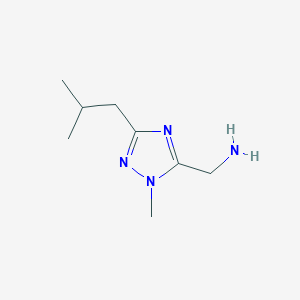
3,5-Difluoro-2-hydroxymandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-2-hydroxymandelic acid is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a mandelic acid core. It is a white crystalline solid with a melting point of 135-139°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-hydroxymandelic acid can be synthesized from 3,5-difluorobenzaldehyde through a series of chemical reactions . The synthetic route typically involves the following steps:
Oxidation: 3,5-difluorobenzaldehyde is oxidized to 3,5-difluorobenzoic acid.
Hydroxylation: The 3,5-difluorobenzoic acid undergoes hydroxylation to form 3,5-difluoro-2-hydroxybenzoic acid.
Reduction: The 3,5-difluoro-2-hydroxybenzoic acid is then reduced to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the chemical transformations efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-difluoro-2-keto-mandelic acid.
Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted mandelic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Difluoro-2-hydroxymandelic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-difluoro-2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-2-hydroxybenzoic acid
- 3,6-Difluoro-2-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
Uniqueness
3,5-Difluoro-2-hydroxymandelic acid is unique due to the presence of both hydroxyl and fluorine groups on the mandelic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6F2O4 |
|---|---|
Peso molecular |
204.13 g/mol |
Nombre IUPAC |
2-(3,5-difluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6F2O4/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,11-12H,(H,13,14) |
Clave InChI |
DATAQTYAQCYIGM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(C(=O)O)O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)




![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)




![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)

